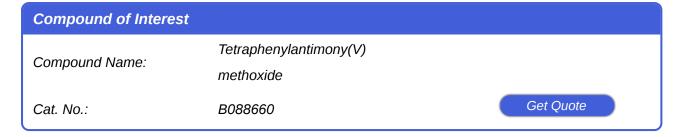


A Technical Guide to the Solubility Parameters of Tetraphenylantimony(V) Methoxide

Author: BenchChem Technical Support Team. Date: November 2025



An Examination of Theoretical Frameworks and Methodologies for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, experimentally-derived quantitative solubility data and Hansen Solubility Parameters for **Tetraphenylantimony(V) methoxide** are not readily available in published scientific literature. This guide provides a framework for understanding its potential solubility characteristics based on the properties of related organoantimony compounds and outlines the theoretical and experimental approaches required for its determination.

Introduction to Tetraphenylantimony(V) Methoxide

Tetraphenylantimony(V) methoxide, with the chemical formula (C₆H₅)₄SbOCH₃, is an organoantimony compound featuring a central antimony(V) atom bonded to four phenyl groups and one methoxide group[1]. Organoantimony compounds are a subject of research interest for their potential applications in catalysis and medicinal chemistry, including antileishmanial and antibacterial activities[2]. The solubility of such a compound is a critical physicochemical parameter, influencing its formulation, delivery, reaction kinetics, and biological availability. Understanding and quantifying its solubility is a foundational step for any research or development application.

Physicochemical Properties



While comprehensive solubility data is scarce, some fundamental properties of **Tetraphenylantimony(V) methoxide** have been reported.

Table 1: Known Physicochemical Properties of Tetraphenylantimony(V) Methoxide

Property	Value	Reference	
CAS Number	14090-94-9	[1][3]	
Molecular Formula	C25H23OSb	[1]	
Molecular Weight	461.21 g/mol	[1]	
Appearance	White powder	[1]	
Melting Point	202-218 °C	[1][4]	
Solubility in H ₂ O	Not Available	[1]	
Density	Not Available	[1]	

Based on its structure, featuring four hydrophobic phenyl groups, **Tetraphenylantimony(V) methoxide** is expected to be largely insoluble in polar solvents like water, a common characteristic for many organometallic compounds[5][6]. Conversely, it is predicted to exhibit higher solubility in non-polar organic solvents such as toluene, benzene, or hexane[6].

Theoretical Framework: Hansen Solubility Parameters (HSP)

To quantitatively predict and understand the solubility of a material like

Tetraphenylantimony(V) methoxide, the Hansen Solubility Parameters (HSP) provide a robust theoretical framework[7][8]. Developed by Charles M. Hansen, this model posits that the total cohesive energy of a substance can be divided into three components:

- δD (Dispersion forces): Energy from van der Waals forces.
- δP (Polar forces): Energy from dipolar intermolecular forces.
- δH (Hydrogen bonding forces): Energy from hydrogen bonds.



The central principle is "like dissolves like." A solute will be soluble in a solvent if their HSP values are similar. The distance (Ra) between the HSP coordinates of two substances in "Hansen space" can be calculated to predict miscibility[9]. A smaller distance implies a higher likelihood of dissolution.

Table 2: Hansen Solubility Parameters (Illustrative) No experimental HSP data exists for **Tetraphenylantimony(V) methoxide**. The table below is for illustrative purposes to show how such data would be presented.

Compound/Solvent	δD (MPa ^{0.5})	δΡ (MPa ^{0.5})	δΗ (MPa ^{0,5})
Tetraphenylantimony(V) methoxide	[To be determined]	[To be determined]	[To be determined]
Toluene	18.0	1.4	2.0
Hexane	14.9	0.0	0.0
Water	15.5	16.0	42.3

Experimental Protocol for Solubility Determination

As specific protocols for this compound are unavailable, a general methodology for determining the solubility of a novel organometallic solid is presented. This protocol is a standard approach used in chemical and pharmaceutical development[10][11].

Objective: To determine the solubility of **Tetraphenylantimony(V) methoxide** in various solvents and to estimate its Hansen Solubility Parameters.

Materials:

- Tetraphenylantimony(V) methoxide powder
- A range of solvents with known HSP values (e.g., polar, non-polar, and intermediate polarity)
- Analytical balance
- Vials with screw caps



- Thermostatically controlled shaker or incubator
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Methodology:

- Sample Preparation: Accurately weigh an excess amount of Tetraphenylantimony(V)
 methoxide powder into several vials.
- Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected solvent to the vials.
- Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25
 °C). Allow the mixtures to equilibrate for a set period (e.g., 24-48 hours) to ensure saturation is reached.
- Phase Separation: Centrifuge the vials at high speed to separate the undissolved solid from the saturated solution.
- Sample Dilution & Analysis: Carefully extract an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument (HPLC or UV-Vis).
- Quantification: Measure the concentration of the dissolved compound in the diluted sample.
 Back-calculate to determine the concentration in the original saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.
- HSP Determination: The binary solubility data (soluble/insoluble) in a range of solvents is entered into specialized software (e.g., HSPiP) which calculates the HSP sphere for the solute. Solvents that dissolve the compound are considered "inside" the sphere, and those that do not are "outside." The software algorithmically determines the center point (the solute's δD, δP, δH) and radius of this sphere.

Visualization of Experimental Workflow



The logical flow for experimentally determining the solubility parameters of a novel compound can be visualized as follows.

Caption: Workflow for experimental solubility and HSP determination.

Conclusion

While direct quantitative data for the solubility of **Tetraphenylantimony(V) methoxide** remains elusive, a combination of theoretical modeling and established experimental protocols provides a clear path for its determination. Based on its organometallic nature, it is predicted to be soluble in non-polar organic solvents and insoluble in water. The Hansen Solubility Parameters offer a powerful predictive tool for formulation scientists. The experimental workflow detailed herein represents a standard, reliable method for generating the necessary data to populate these models, enabling researchers to effectively utilize this compound in future applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Tetraphenylantimony(V) MethoxideCAS #: 14090-94-9 [eforu-chemical.com]
- 2. Novel Triphenylantimony(V) and Triphenylbismuth(V) Complexes with Benzoic Acid Derivatives: Structural Characterization, in Vitro Antileishmanial and Antibacterial Activities and Cytotoxicity against Macrophages PMC [pmc.ncbi.nlm.nih.gov]
- 3. TETRAPHENYLANTIMONY(V) METHOXIDE | 14090-94-9 [chemicalbook.com]
- 4. labnovo.com [labnovo.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Hansen solubility parameter Wikipedia [en.wikipedia.org]
- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 9. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals PMC [pmc.ncbi.nlm.nih.gov]



- 10. uomustansiriyah.edu.ig [uomustansiriyah.edu.ig]
- 11. chem.ws [chem.ws]
- To cite this document: BenchChem. [A Technical Guide to the Solubility Parameters of Tetraphenylantimony(V) Methoxide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b088660#tetraphenylantimony-v-methoxide-solubility-parameters]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com